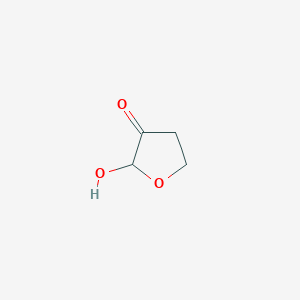

2-Hydroxyoxolan-3-one

Description

Contextual Significance within Cyclic Ether and Lactone Chemistry

2-Hydroxyoxolan-3-one is a heterocyclic compound featuring a five-membered oxolane ring. Its structure is characterized by a ketone functional group at the 3-position and a hydroxyl group at the 2-position, making it an α-hydroxy ketone. This arrangement of functional groups within a cyclic ether framework imparts unique chemical properties and reactivity. The oxolane ring is a common substructure in many biologically active molecules, including lignans (B1203133) and polyether ionophores. researchgate.net The presence of substituents, such as the hydroxyl and carbonyl groups in this compound, provides handles for further synthetic modification and influences the molecule's stereochemistry and biological interactions.

The compound's significance is also understood by comparing it with its structural isomer, 3-hydroxyoxolan-2-one (α-hydroxy-γ-butyrolactone), a lactone (cyclic ester). chemicalbook.commatrix-fine-chemicals.com While this compound is a cyclic ketone, 3-hydroxyoxolan-2-one is a cyclic ester, and this fundamental difference dictates their chemical behavior. matrix-fine-chemicals.com Lactones are prevalent in nature and are known for undergoing reactions like hydrolysis and polymerization. acs.org The isomeric relationship between these two compounds is a critical aspect of their chemistry, as synthetic routes may be designed to favor one isomer over the other, or transformations may occur between them or their derivatives under certain reaction conditions. The study of hydroxyoxolanones, therefore, spans both cyclic ether and lactone chemistry, providing a rich area for synthetic exploration.

Due to the scarcity of experimental data for the parent this compound, data for its common isomer, 3-hydroxyoxolan-2-one, is often referenced to provide context for this class of molecules.

Table 1: Physicochemical Properties of 3-Hydroxyoxolan-2-one (Isomer of this compound)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19444-84-9 | chemicalbook.commatrix-fine-chemicals.com |

| Molecular Formula | C₄H₆O₃ | chemicalbook.commatrix-fine-chemicals.com |

| Molecular Weight | 102.09 g/mol | chemicalbook.commatrix-fine-chemicals.com |

| Boiling Point | 133 °C at 10 mmHg | chemicalbook.com |

| Density | 1.309 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.468 | chemicalbook.com |

Overview of Historical and Current Research Trajectories on Hydroxyoxolanones

Research on the oxolanone core has evolved significantly over the years. Historically, synthetic efforts were focused on the construction of the basic tetrahydrofuranone ring system. Early methods often involved cyclization reactions of linear precursors, which provided access to the core scaffold but frequently lacked stereocontrol. nih.gov

Current research has shifted towards more sophisticated and controlled synthetic strategies. A major focus is on stereoselective synthesis, which is crucial for preparing chiral building blocks for the synthesis of complex natural products and pharmaceuticals. researchgate.net Modern methods allow for the precise control of stereochemistry, enabling the synthesis of specific enantiomers or diastereomers of substituted hydroxyoxolanones. For instance, various catalytic systems have been developed for the asymmetric synthesis of tetrahydrofurans. organic-chemistry.org Furthermore, computational studies are increasingly used to understand the structure, energetics, and reactivity of these molecules, guiding synthetic efforts and predicting properties. researchgate.net

The application of hydroxyoxolanone derivatives has also expanded. They are now recognized as valuable intermediates and structural motifs in medicinal chemistry. For example, complex molecules containing a substituted 2-hydroxyoxolan-3-yl moiety have been identified in natural products like limonoids. np-mrd.org These findings spur research into the synthesis and biological evaluation of a wider range of hydroxyoxolanone analogues.

Table 2: Selected Synthetic Strategies for Tetrahydrofuranone Scaffolds

| Method | Description | Reference |

|---|---|---|

| Oxidative Rearrangement | Oxidative rearrangement of 2-alkoxy-dihydropyrans can lead to a stereocontrolled synthesis of 4,5-cis tetrahydrofuranones. | researchgate.net |

| Stevens researchgate.netchemicalbook.com-Shift | The Stevens researchgate.netchemicalbook.com-shift of oxonium ylides provides a route to various substituted tetrahydrofuranones. | acs.org |

| Hydroxymethylation and Cyclization | Hydroxymethylation of β-phenyl-β-cyanopropionic acid ester followed by spontaneous cyclization yields a substituted tetrahydrofuranone derivative. | nih.gov |

| Radical Carbonylation/Cyclization | Radical-based methods have been developed for the construction of tetrahydrofuran-3-ones from organochalcogen precursors. |

Identification of Key Research Gaps and Future Perspectives

Despite the importance of the substituted oxolane framework, significant research gaps exist specifically for this compound. A primary gap is the lack of extensive experimental data for the parent compound itself. Its physicochemical and spectroscopic properties have not been widely reported, suggesting it may be a challenging synthetic target or a transient intermediate.

Future research should, therefore, focus on the development of robust synthetic routes to isolate and fully characterize this compound. This would provide a foundational understanding of its stability, reactivity, and spectral properties.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the hydroxyl proton (broad singlet), a proton at C2 (methine), and methylene (B1212753) protons at C4 and C5. Coupling patterns would reveal their connectivity. |

| ¹³C NMR | A signal for the carbonyl carbon (C3) in the ketone region (~200-210 ppm), a signal for the hydroxyl-bearing carbon (C2) (~70-80 ppm), and signals for the other two ring carbons (C4, C5), with C5 being adjacent to the ring oxygen. |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the ketone (~1740-1760 cm⁻¹) and a broad absorption band for the O-H stretch of the hydroxyl group (~3200-3500 cm⁻¹). |

Note: The values in this table are predictions based on typical chemical shifts and absorption frequencies for the respective functional groups and are not based on experimental data for this specific compound.

The exploration of the unique reactivity of the α-hydroxy ketone moiety within the cyclic ether is another key area for future investigation. This functional group arrangement can participate in a variety of transformations not available to its lactone isomer, opening avenues for novel synthetic applications.

Looking forward, the development of enantioselective syntheses of this compound could establish it as a valuable chiral building block. Its derivatives could be screened for biological activity, inspired by the activities observed in other substituted tetrahydrofurans. smolecule.com The compound represents an under-explored corner of chemical space with potential for applications in asymmetric synthesis and the discovery of new bioactive molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

214121-89-8 |

|---|---|

Molecular Formula |

C4H6O3 |

Molecular Weight |

102.09 g/mol |

IUPAC Name |

2-hydroxyoxolan-3-one |

InChI |

InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h4,6H,1-2H2 |

InChI Key |

JQIIGVQREAWZBF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1=O)O |

Origin of Product |

United States |

Iii. Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Hydroxyoxolan 3 One

Ring-Opening Reactions and Their Mechanistic Pathways

The strained five-membered ring of 2-hydroxyoxolan-3-one is susceptible to ring-opening reactions under various conditions. These reactions are often driven by the relief of ring strain and can be initiated by nucleophilic attack or under acidic or basic catalysis.

One potential pathway involves the nucleophilic attack at the carbonyl carbon (C3), leading to the cleavage of the C2-O1 bond. For instance, in the presence of a strong nucleophile, the reaction would proceed via an addition-elimination type mechanism. The nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate can lead to the breaking of the endocyclic C-O bond, resulting in a ring-opened product. The regioselectivity of this attack is influenced by the electronic nature of the substituents on the ring.

Alternatively, acid-catalyzed ring-opening can occur. Protonation of the hydroxyl group at C2 or the ether oxygen (O1) enhances the electrophilicity of the corresponding carbon atoms. libretexts.org Attack by a nucleophile, even a weak one like water or an alcohol, can then proceed. If the ether oxygen is protonated, subsequent nucleophilic attack at C2 or C5 would lead to ring cleavage. The specific site of attack and the resulting product distribution depend on the stability of the potential carbocation-like transition states. libretexts.org

Base-catalyzed ring-opening is also a plausible mechanism. Abstraction of the proton from the hydroxyl group at C2 would generate an alkoxide. This intramolecular nucleophile could then attack the carbonyl carbon, but a more likely scenario involves the increased electron density facilitating the cleavage of the C2-O1 bond, especially if there is an external electrophile to assist. libretexts.org

The mechanistic pathways of these ring-opening reactions are often complex and can be influenced by solvent, temperature, and the nature of the attacking species. nih.govresearchgate.net Detailed mechanistic studies, potentially involving isotopic labeling and computational modeling, are necessary to fully elucidate the specific steps and intermediates involved in the ring-opening of this compound under different reaction conditions. core.ac.uk

Nucleophilic and Electrophilic Reaction Modalities

The chemical reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions. pressbooks.pub

Electrophilic Character:

The primary electrophilic site in this compound is the carbonyl carbon (C3). This carbon is electron-deficient due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. youtube.com Common nucleophilic addition reactions at the carbonyl group are expected, such as the formation of cyanohydrins, hemiacetals, and imines. masterorganicchemistry.com The electrophilicity of this carbon can be further enhanced by acid catalysis, where protonation of the carbonyl oxygen makes the carbon even more electron-poor. libretexts.orgpressbooks.pub

Another potential electrophilic center is the carbon atom at position 2 (C2), which is bonded to the hydroxyl group and the ether oxygen. Under acidic conditions, protonation of the hydroxyl group can convert it into a good leaving group (water), making C2 susceptible to nucleophilic substitution (S_N1 or S_N2 type reactions). libretexts.orglibguides.com

Nucleophilic Character:

The primary nucleophilic site is the oxygen atom of the hydroxyl group at C2. libguides.com The lone pairs of electrons on this oxygen can attack various electrophiles. For example, it can be acylated by acid chlorides or anhydrides, or alkylated by alkyl halides. The nucleophilicity of this hydroxyl group can be significantly increased by deprotonation with a base to form the corresponding alkoxide. libguides.com

The ether oxygen within the oxolane ring also possesses lone pairs of electrons and can act as a nucleophile, particularly in the presence of strong electrophiles or under acidic conditions where it can be protonated. pressbooks.pub

Table 1: Nucleophilic and Electrophilic Sites in this compound

| Site | Type | Potential Reactions |

| Carbonyl Carbon (C3) | Electrophilic | Nucleophilic addition (e.g., with CN⁻, ROH, RNH₂) |

| C2 Carbon | Electrophilic | Nucleophilic substitution (with activation of OH group) |

| Hydroxyl Oxygen (O at C2) | Nucleophilic | Acylation, Alkylation |

| Ether Oxygen (O1) | Nucleophilic | Protonation, reaction with strong electrophiles |

Oxidation-Reduction Chemistry and Associated Mechanistic Studies

The oxidation and reduction of this compound can lead to a variety of products, reflecting the different functional groups present in the molecule. khanacademy.org

Oxidation:

The secondary alcohol at the C2 position is a primary site for oxidation. Treatment with mild oxidizing agents, such as those based on chromium(VI) or manganese(VII), would be expected to convert the hydroxyl group into a ketone, yielding oxolane-2,3-dione. masterorganicchemistry.com The mechanism of such oxidations typically involves the formation of a chromate (B82759) or manganate (B1198562) ester followed by an elimination step. rsc.org More vigorous oxidation could potentially lead to the cleavage of the C-C bond between C2 and C3.

The carbonyl group at C3 is already in a relatively high oxidation state. However, under forcing conditions, oxidative cleavage of the ring can occur. For instance, reaction with strong oxidizing agents like potassium permanganate (B83412) or ozone could break the oxolane ring. masterorganicchemistry.com

Reduction:

The carbonyl group at C3 is readily reducible. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni) or treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 2,3-dihydroxyoxolane. masterorganicchemistry.comlibretexts.org The stereochemistry of the resulting diol would depend on the reagent and the reaction conditions, with the hydride typically attacking from the less sterically hindered face of the carbonyl group.

The mechanism of hydride reduction involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup. studymind.co.uk

Mechanistic studies of these redox reactions could involve techniques such as kinetic analysis, isotopic labeling, and computational modeling to determine the reaction pathways and the nature of the intermediates. nih.govresearchgate.net

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent Example | Expected Product |

| Oxidation of C2-OH | PCC, CrO₃ | Oxolane-2,3-dione |

| Reduction of C3=O | NaBH₄, LiAlH₄ | 2,3-Dihydroxyoxolane |

| Oxidative Cleavage | KMnO₄ (hot, conc.) | Ring-opened dicarboxylic acid derivatives |

Tautomerism and Isomerization Processes Influencing Reactivity

This compound can exist in different tautomeric and isomeric forms, which can significantly influence its reactivity profile.

Keto-Enol Tautomerism:

The primary tautomeric equilibrium for this compound involves the keto form (as named) and its corresponding enol form. libretexts.org The enol tautomer, 3-hydroxy-4,5-dihydrofuran-2-one, would be formed by the migration of a proton from the C4 position to the carbonyl oxygen at C3, with a concurrent shift of the pi-electrons to form a C=C double bond between C3 and C4.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. vaia.com While the keto form is generally more stable for simple ketones, the stability of the enol form can be enhanced by factors such as conjugation or intramolecular hydrogen bonding. libretexts.org The presence of the enol tautomer, even in small concentrations, can be significant as it can exhibit different reactivity compared to the keto form. For example, the enol can act as a nucleophile through its C=C double bond. csic.esresearchgate.net

Ring-Chain Tautomerism:

In addition to keto-enol tautomerism, this compound, being a cyclic hemiacetal derivative, can potentially exhibit ring-chain tautomerism. beilstein-journals.org This would involve the opening of the oxolane ring to form an open-chain hydroxy-keto-aldehyde. This equilibrium is typically influenced by the stability of the cyclic versus the acyclic form. The five-membered ring of this compound is relatively stable, so the equilibrium would likely favor the cyclic form under normal conditions. However, the presence of the open-chain tautomer could provide alternative reaction pathways. beilstein-journals.org

Isomerization:

Isomerization processes can also affect the reactivity of this compound. For example, epimerization at the C2 position could occur, particularly under acidic or basic conditions, leading to a mixture of diastereomers if other stereocenters are present. This would proceed through a reversible ring-opening and closing mechanism or via an enolization mechanism that temporarily removes the stereochemistry at an adjacent carbon. libretexts.org

The different tautomers and isomers of this compound can have distinct spectroscopic signatures and reactivities. Understanding these equilibria is crucial for predicting and controlling the outcomes of reactions involving this compound. csic.esresearchgate.net

Acid-Base Catalysis in Transformations of this compound

Acid and base catalysis play a pivotal role in many of the chemical transformations of this compound, influencing reaction rates and mechanisms. researchgate.netmdpi.com

Acid Catalysis:

In the presence of an acid, several functional groups in this compound can be protonated. researchgate.net

Protonation of the Carbonyl Oxygen: This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This is a key step in acid-catalyzed nucleophilic additions to the ketone. sioc.ac.cn

Protonation of the Hydroxyl Oxygen: This converts the hydroxyl group into a good leaving group (water), facilitating nucleophilic substitution reactions at the C2 position. libguides.com

Protonation of the Ether Oxygen: This can promote ring-opening reactions by weakening the C-O bonds of the oxolane ring. nih.gov

Acid catalysis is also crucial for enolization, where protonation of the carbonyl oxygen is followed by deprotonation at the alpha-carbon to form the enol tautomer. libretexts.org

Base Catalysis:

Bases can also significantly influence the reactivity of this compound. sioc.ac.cn

Deprotonation of the Hydroxyl Group: A base can abstract the proton from the hydroxyl group at C2, forming an alkoxide. This greatly enhances the nucleophilicity of the oxygen, promoting reactions such as O-alkylation and O-acylation. libguides.com

Deprotonation of the Alpha-Carbon: A base can remove a proton from the carbon atom adjacent to the carbonyl group (C4), leading to the formation of an enolate ion. libretexts.org The enolate is a powerful nucleophile and can participate in a variety of reactions, such as aldol-type additions and alkylations at the alpha-carbon.

The choice of acid or base catalyst, its concentration, and the reaction conditions can be used to selectively promote different reaction pathways and control the formation of desired products. nih.govnih.gov The principles of general and specific acid-base catalysis are applicable to understanding the kinetics of these transformations. researchgate.net

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The outcome of chemical reactions involving this compound is governed by the principles of kinetics and thermodynamics. dalalinstitute.com These two aspects determine whether a reaction is fast or slow (kinetics) and the relative stability of the products (thermodynamics).

Kinetic Control:

Reactions under kinetic control are those where the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed fastest, i.e., the one with the lowest activation energy, will be the major product. masterorganicchemistry.com This is often the case at lower temperatures, where there is insufficient energy to overcome higher activation barriers, and the reactions are essentially irreversible. For example, in a nucleophilic addition to the carbonyl group of this compound, different stereoisomeric products might be formed at different rates, leading to a kinetically controlled product ratio. dalalinstitute.comresearchgate.net

Thermodynamic Control:

Under thermodynamic control, the product distribution is determined by the relative stabilities of the products. The most stable product, i.e., the one with the lowest Gibbs free energy, will be the major product at equilibrium. masterorganicchemistry.com Thermodynamic control is favored at higher temperatures, where the reactions are reversible, allowing the system to reach equilibrium. For instance, the tautomeric equilibrium between the keto and enol forms of this compound is a thermodynamically controlled process. researchgate.netmdpi.com Similarly, in ring-opening reactions, the thermodynamically most stable ring-opened product will be favored under conditions that allow for equilibration. nih.gov

The interplay between kinetic and thermodynamic control can be complex. A reaction might initially form a kinetic product, which then rearranges to the more stable thermodynamic product over time or with increased temperature. Understanding the energy profiles of the different possible reaction pathways is essential for predicting and controlling the outcome of transformations involving this compound. nih.gov

Iv. In Depth Spectroscopic and Structural Elucidation Techniques for 2 Hydroxyoxolan 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of 2-Hydroxyoxolan-3-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. intertek.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each unique proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group. A representative ¹H NMR spectrum in CDCl₃ would show signals for the diastereotopic protons of the methylene (B1212753) groups (C4-H₂ and C5-H₂) and the methine proton (C2-H), as well as the hydroxyl proton (-OH). chemicalbook.comresearchgate.net The signal pattern typically consists of two triplets and a quintet for the ring protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. It will show distinct peaks for the carbonyl carbon (C3), the carbon bearing the hydroxyl group (C2), and the two methylene carbons of the ring (C4 and C5). The carbonyl carbon is significantly deshielded and appears far downfield.

The following table summarizes typical ¹H NMR spectral data for this compound. chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| H-A | 4.630 |

| H-B | 4.573 |

| H-C | 4.419 |

| H-D | 4.249 |

| H-E | 2.609 |

| H-F | 2.269 |

Note: The specific assignments (A-F) correspond to the different protons in the molecule, whose exact shifts and multiplicities depend on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. intertek.com The molecular formula is C₄H₆O₃, corresponding to a molecular weight of 102.0886 g/mol . nist.govnist.gov

Under Electron Ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. A key fragmentation pathway involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, which is a common feature for alcohols. libretexts.org Other significant fragments arise from the cleavage of the lactone ring.

The table below details the mass-to-charge ratios (m/z) and relative intensities of significant fragments observed in the mass spectrum of this compound. chemicalbook.com

| m/z | Relative Intensity (%) | Possible Fragment |

| 103 | 5.1 | [M+H]⁺ |

| 102 | 1.5 | [M]⁺ |

| 58 | 69.2 | |

| 57 | 100.0 | [M-CHO₂]⁺ |

| 43 | 28.5 | [C₂H₃O]⁺ |

| 29 | 41.3 | [CHO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. americanpharmaceuticalreview.comksu.edu.sa These methods are complementary and provide a detailed fingerprint of the molecule's vibrational modes. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the hydroxyl and carbonyl groups.

O-H Stretch: A broad and intense absorption band is typically observed in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. mdpi.com

C=O Stretch: The carbonyl group of the five-membered γ-lactone ring gives rise to a very strong and sharp absorption band at a higher frequency than that of an acyclic ester, typically around 1770 cm⁻¹. uhcl.edu

C-O Stretch: C-O stretching vibrations are found in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to homonuclear bonds and symmetric vibrations. ksu.edu.sa It complements IR spectroscopy by providing information on the carbon backbone and other symmetric functional groups. For lactones, a weak feature around 1750 cm⁻¹ can suggest the formation of such oxidized structures. researchgate.net

The following table summarizes the key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |

| Carbonyl (C=O) | C=O Stretch | ~1770 | Strong, Sharp |

| Methylene (-CH₂) | C-H Stretch | 2950-2850 | Medium |

| Ether/Ester (C-O) | C-O Stretch | 1300-1000 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of this compound can be challenging, a successful analysis would provide a wealth of structural information.

This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the five-membered ring and the substituents.

Conformation: Revealing the puckering of the tetrahydrofuran (B95107) ring, which is typically in an envelope or twist conformation.

Intermolecular Interactions: Detailing the hydrogen bonding network involving the hydroxyl group and the carbonyl oxygen in the crystal lattice.

Although a specific crystal structure for the parent this compound is not widely reported, studies on substituted tetrahydrofuran derivatives provide insight into the expected structural features. nih.govnih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Configuration Analysis

The C2 carbon atom in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of a chiral molecule. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. wikipedia.org For this compound, the key chromophore is the carbonyl group of the lactone. The n→π* electronic transition of this carbonyl group gives rise to a CD signal (a Cotton effect) in the 220-250 nm region. The sign of this Cotton effect (positive or negative) can be correlated to the absolute stereochemistry at the adjacent C2 chiral center, often by applying the lactone sector rule or by comparison with theoretical calculations. documentsdelivered.comvu.nl

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It also displays a Cotton effect in the region of the chromophore's absorption and provides complementary information to CD for stereochemical assignment.

V. Computational and Theoretical Investigations of 2 Hydroxyoxolan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Hydroxyoxolan-3-one. These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons within the molecule and the energies of its molecular orbitals. scispace.com

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rowansci.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rowansci.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. youtube.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For a molecule like this compound, these calculations would reveal the most likely sites for nucleophilic and electrophilic attack.

Molecular orbital analysis also provides a visual representation of the electron density distribution across the molecule, highlighting regions of high and low electron density, which is essential for predicting how the molecule will interact with other chemical species. youtube.comresearchgate.net

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO. |

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a molecule to its energy. nih.gov DFT calculations can accurately predict a wide range of molecular properties for this compound, including its geometry, vibrational frequencies, and thermochemical parameters. scirp.org

DFT is particularly useful for predicting the reactivity of a molecule through the calculation of various "reactivity descriptors." scielo.org.mx These descriptors, derived from the principles of conceptual DFT, provide a quantitative measure of a molecule's chemical behavior. scielo.org.mx Key reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a molecule.

Hardness (η): Measures the resistance of a molecule to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

By calculating these descriptors for this compound, one could predict its behavior in various chemical reactions and its interactions with other molecules. nih.gov For instance, the electrophilicity index would be valuable in understanding its potential as a reactant in polar reactions.

| DFT Reactivity Descriptor | Calculated Value | Significance |

|---|---|---|

| Chemical Potential (μ) | Data not available | Indicates electron escaping tendency. |

| Hardness (η) | Data not available | Measures resistance to change in electron distribution. |

| Softness (S) | Data not available | Indicates ease of modifying electron distribution. |

| Electrophilicity Index (ω) | Data not available | Measures electron-accepting ability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for performing a detailed conformational analysis. nih.govscispace.com The oxolanone ring and the hydroxyl group can adopt various spatial arrangements, and MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.govscispace.com

Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound with itself and with solvent molecules. nih.gov By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov This information is crucial for understanding its solubility, aggregation behavior, and how it interacts with biological macromolecules.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling allows for the detailed investigation of chemical reaction mechanisms involving this compound. nih.govnih.gov By using quantum chemical methods, it is possible to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. nih.govresearchgate.net

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. amazonaws.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. nih.govamazonaws.com This information allows for the determination of the activation energy of the reaction, which is a key parameter in chemical kinetics. For this compound, this could be applied to study reactions such as its synthesis, degradation, or its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govrsc.orgmdpi.comfrontiersin.org

For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, for example, as enzyme inhibitors or receptor ligands. nih.govpensoft.net This is achieved by calculating a set of molecular descriptors for each derivative and then using statistical methods to correlate these descriptors with the observed biological activity. nih.govpensoft.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. rsc.orgmdpi.comfrontiersin.org

Similarly, a QSPR model could be developed to predict various physicochemical properties of this compound and its derivatives, such as boiling point, solubility, or chromatographic retention time. nih.govresearchgate.net These models are valuable in chemical engineering and materials science for predicting the behavior of chemicals in various processes.

Vi. Biological and Biochemical Interactions of 2 Hydroxyoxolan 3 One and Analogues Excluding Clinical Data

Investigations into Molecular Targets and Binding Mechanisms in in vitro systems

The biological effects of 2-hydroxyoxolan-3-one and its analogues are predicated on their interaction with specific biomolecular targets. In vitro and in silico studies have begun to identify these targets, revealing binding mechanisms that underpin their pharmacological potential.

One of the identified targets is DNA Polymerase β (Pol-β) , a key enzyme in the base excision repair (BER) pathway. A potent inhibitor, NSC-124854, which contains the 3-hydroxy-oxolan scaffold, has been shown to interact specifically with Pol-β. Molecular docking studies predict that this compound forms hydrogen bonds with the amino acid residues Lys81 and Arg89 and van der Waals interactions with Asp17 on the enzyme's surface. nih.gov These interactions are located near the binding pocket for AP endonuclease 1 (APE1), suggesting a mechanism of disrupting the protein-protein interactions necessary for the BER pathway. nih.gov

In the context of antimicrobial activity, compounds identified in extracts of Achyranthes aspera, including 3-hydroxyoxolan-2-one (a tautomer of this compound), have been investigated for their ability to interfere with bacterial communication. Molecular docking simulations have shown that phytochemicals from these extracts can bind to key proteins involved in quorum sensing (QS) and biofilm formation in cariogenic bacteria like Streptococcus mutans. tandfonline.com Specifically, these compounds show favorable binding energies with the QS regulatory DNA-binding response regulator (PDB: 1NXO) and the biofilm exopolymer-synthesizing enzyme, glycosyltransferase (GTF-SI). tandfonline.comtandfonline.com This suggests a mechanism of action that involves the disruption of bacterial signaling and adhesion.

Furthermore, analogues such as 3-hydroxyquinolin-2(1H)-one derivatives have been found to target the catalytic non-heme ferric center of the human phenylalanine hydroxylase (hPAH) enzyme. nih.govmdpi.com Electron paramagnetic resonance spectroscopy demonstrated that these compounds directly affect the coordination of the iron center, thereby modulating enzyme activity. nih.govmdpi.com This highlights the potential for the hydroxy-lactone and related scaffolds to interact with metalloenzymes.

The table below summarizes key molecular targets identified for this compound and its analogues in in vitro systems.

Table 1: Investigated Molecular Targets of this compound Analogues

| Compound/Analogue Class | Molecular Target | Organism/System | Binding Mechanism Highlights |

|---|---|---|---|

| {[5-(4-amino-6-iodo-2-oxo-5,6-dihydropyrimidin-1-yl)-3-hydroxy-oxolan-2-yl] methoxyphosphonic acid} | DNA Polymerase β (Pol-β) | Human (in vitro reconstituted assay) | H-bonds with Lys81, Arg89; van der Waals interaction with Asp17. nih.gov |

| 3-Hydroxyoxolan-2-one | Quorum Sensing Regulatory Proteins (e.g., 1NXO); Glycosyltransferase (GTF-SI) | Streptococcus mutans (in silico) | Favorable binding energy suggesting competitive inhibition of natural ligands. tandfonline.comtandfonline.com |

| 3-Hydroxyquinolin-2(1H)-one derivatives | Phenylalanine Hydroxylase (hPAH) | Human (recombinant protein) | Interaction with the catalytic non-heme ferric center. nih.govmdpi.com |

Cellular Pathway Modulation and Biochemical Cascades

The interaction of this compound analogues with molecular targets initiates cascades of biochemical events that modulate cellular signaling pathways. These modulations are central to their biological effects observed in in vitro models.

A primary area of investigation has been the modulation of inflammatory pathways. Analogues such as 2'-hydroxychalcone (B22705) and phenylpropanoid derivatives have been shown to potently suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net The activation of NF-κB, a crucial transcription factor for inflammatory genes, is inhibited by preventing the phosphorylation of its components like IκB and p65. nih.gov Similarly, the phosphorylation of key MAPK family proteins—ERK, JNK, and p38—is significantly reduced. nih.gov By inhibiting these upstream signaling events, these compounds effectively downregulate the expression of pro-inflammatory enzymes and cytokines.

In addition to inflammatory pathways, certain analogues can modulate pathways related to cellular stress and neurogenesis. For instance, 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ), an 8-hydroxyquinoline (B1678124) analogue, was found to stimulate neural stem cell proliferation by modulating intracellular reactive oxygen species (ROS) through the NADPH oxidase (Nox) signaling pathway . nih.gov This indicates that these compounds can influence cellular behavior by interacting with redox signaling cascades.

The quorum sensing (QQ) inhibitory activity of compounds like 3-hydroxyoxolan-2-one points to the modulation of bacterial communication pathways. By interfering with QS response regulators, these molecules can disrupt the coordinated expression of virulence factors and prevent biofilm formation, representing a modulation of a key biochemical cascade essential for bacterial pathogenicity. tandfonline.com

The table below outlines the cellular pathways modulated by analogues of this compound.

Table 2: Cellular Pathways Modulated by this compound Analogues

| Modulated Pathway | Compound Class | Cellular Model | Observed Effect |

|---|---|---|---|

| NF-κB Signaling | Phenylpropanoid analogues, 2'-Hydroxychalcones | RAW 264.7 Macrophages | Suppression of LPS-induced phosphorylation of IκB, p65, and p105; inhibition of p65 nuclear translocation. nih.govresearchgate.net |

| MAPK Signaling | Phenylpropanoid analogues | RAW 264.7 Macrophages | Marked suppression of LPS-induced phosphorylation of ERK, JNK, and p38. nih.gov |

| Bacterial Quorum Sensing | Phytochemicals including 3-hydroxyoxolan-2-one | Streptococcus mutans | Interference with QS response regulators, leading to inhibition of biofilm synthesis. tandfonline.com |

Mechanistic Studies of Biological Actions (e.g., antioxidant, antimicrobial, anti-inflammatory mechanisms at a molecular level)

Understanding the precise molecular mechanisms through which this compound and its analogues exert their biological effects is crucial for their potential development.

Antioxidant Mechanisms The antioxidant activity of hydroxyl-containing compounds is often attributed to their ability to scavenge free radicals directly. The primary mechanisms for this action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom from its hydroxyl group to a radical, thereby neutralizing it. nih.gov In the SET mechanism, a single electron is transferred from the antioxidant to the radical. nih.gov The resulting antioxidant radical is typically much less reactive due to resonance stabilization. The structure of this compound, featuring a hydroxyl group adjacent to a carbonyl on a lactone ring, shares features with ascorbic acid (Vitamin C), a potent antioxidant that forms a stable, resonance-delocalized radical upon scavenging ROS. nih.gov The presence and position of hydroxyl groups are paramount, as compounds lacking them show negligible activity. nih.gov

Antimicrobial Mechanisms The antimicrobial action of this compound and related compounds appears to be multifaceted. As previously noted, a key mechanism against S. mutans is the inhibition of quorum sensing and biofilm formation. tandfonline.comtandfonline.com This is a significant departure from traditional bactericidal or bacteriostatic mechanisms, as it targets bacterial virulence and community behavior rather than viability. Additionally, studies on other heterocyclic scaffolds, such as 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles, suggest that these classes of compounds can exhibit direct antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics against certain strains. nih.gov The precise molecular action for this direct activity often involves complexing with cellular proteins or disrupting cell wall integrity. nih.gov

Anti-inflammatory Mechanisms The anti-inflammatory properties of these compounds are largely driven by the inhibition of pro-inflammatory signaling pathways at a molecular level. researchgate.net A primary mechanism is the suppression of enzymes responsible for synthesizing inflammatory mediators. For example, analogues like 2'-hydroxy flavanones inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the production of prostaglandins. nih.govmdpi.com This leads to a dose-dependent reduction in prostaglandin (B15479496) E₂ (PGE₂) production. Concurrently, these compounds inhibit the expression of inducible nitric oxide synthase (iNOS), resulting in decreased production of nitric oxide (NO), another key inflammatory mediator. nih.govresearchgate.net These effects are a direct downstream consequence of inhibiting the NF-κB and MAPK pathways, which control the transcription of the COX-2 and iNOS genes. researchgate.net

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound and its analogues, SAR studies have provided insights into the structural features that govern their antioxidant, antimicrobial, and anti-inflammatory activities.

Impact of Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are arguably the most critical determinants of biological activity, particularly for antioxidant effects. nih.gov

Antioxidant Activity: For flavonoids, a class of related heterocyclic compounds, the hydroxyl configuration on the B-ring is the most significant factor for scavenging reactive oxygen species. nih.gov A catechol (3',4'-dihydroxy) moiety significantly enhances activity. The presence of a free 3-OH group on the C-ring also contributes to radical scavenging capacity. nih.gov Conversely, methylation or glycosylation of these hydroxyl groups generally decreases antioxidant potential. nih.govresearchgate.net For the this compound scaffold, the C2-hydroxyl is the key feature for its radical scavenging potential.

Role of the Heterocyclic Ring: The structure of the core ring system influences activity.

Antioxidant Activity: In flavonoids, a C2-C3 double bond in the C-ring enhances antioxidant activity by extending conjugation, which helps to stabilize the resulting radical. nih.govmdpi.com The saturated nature of the oxolane ring in this compound means its radical stabilization relies more heavily on the immediate electronic environment of the hydroxyl and carbonyl groups.

Cytostatic Activity: In a series of 2-hydroxy-1H-isoindole-1,3-dione analogues, substitutions on the aromatic ring were critical. Electron-donating groups at the 6-position enhanced inhibitory activity against L1210 cell growth, while electron-withdrawing groups diminished it, highlighting the importance of electronic properties. nih.gov

Influence of Substituents: The nature and position of other substituents can fine-tune the activity and selectivity.

Enzyme Inhibition: In the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase (12-LOX) inhibitors, medicinal chemistry optimization of the scaffold led to compounds with nanomolar potency and excellent selectivity. nih.gov This demonstrates that systematic modification of substituents can lead to highly potent and specific inhibitors.

The table below summarizes key SAR findings for related compound classes.

Table 3: Summary of Structure-Activity Relationship (SAR) Principles

| Structural Feature | Influence on Biological Activity | Compound Class Example |

|---|---|---|

| Number/Position of -OH Groups | Crucial for antioxidant activity; more -OH groups generally increase radical scavenging capacity. nih.govresearchgate.net | Flavonoids |

| C2-C3 Double Bond | Enhances antioxidant activity by increasing conjugation and radical stabilization. nih.gov | Flavones/Flavonols vs. Flavanones |

| Aromatic Ring Substituents | Electronic properties (electron-donating vs. withdrawing) significantly alter cytostatic activity. nih.gov | 2-Hydroxy-1H-isoindole-1,3-diones |

Prodrug and Delivery System Strategies (focused on chemical modifications andin vitrostudies)

While this compound and its analogues may possess intrinsic biological activity, their physicochemical properties, such as solubility and stability, can limit their utility. Prodrug strategies involve the chemical modification of a parent drug to create an inactive or less active compound that, upon administration, undergoes enzymatic or chemical conversion in vivo to release the active molecule. researchgate.netnih.gov

Carrier-Linked Prodrugs: This is the most common approach, where the active drug is linked to a carrier moiety or "promoiey." nih.gov For a molecule like this compound, the C2-hydroxyl group is an ideal handle for chemical modification.

Ester Prodrugs: The hydroxyl group can be esterified with various acids to improve properties. For example, creating an ester linkage with an amino acid could enhance solubility and potentially target amino acid transporters for improved cellular uptake. mdpi.com In vitro studies with such prodrugs would involve evaluating their stability in buffer and their rate of hydrolysis back to the parent drug in the presence of cell homogenates or specific esterase enzymes. mdpi.com

Phosphate (B84403) Esters: To dramatically increase aqueous solubility, the hydroxyl group can be converted into a phosphate ester. nih.gov This strategy is effective for parenteral formulations. The phosphate group is readily cleaved by alkaline phosphatases present throughout the body to release the active hydroxyl compound. nih.gov

Glucuronide Prodrugs: Attaching glucuronic acid via an ether or ester linkage can also enhance water solubility. This approach has been used for compounds like 10-hydroxycamptothecin (B1684218) to improve its formulation characteristics. nih.gov

The primary goal of these in vitro focused strategies is to create a molecule that is chemically stable under storage conditions but is efficiently cleaved to the active parent drug under physiological conditions. nih.gov Studies would typically involve measuring hydrolysis rates in simulated biological fluids and assessing permeability using cell-based models to confirm that the modification achieves its intended purpose before moving to more complex biological systems.

The table below describes potential prodrug strategies applicable to the this compound scaffold.

Table 4: Potential Prodrug Strategies for Hydroxyl-Containing Lactones

| Prodrug Strategy | Chemical Modification | Promoiey Example | Rationale for Modification | In Vitro Evaluation |

|---|---|---|---|---|

| Amino Acid Esters | Esterification of the C2-hydroxyl group | L-Valine, L-Leucine | Enhance solubility; target amino acid transporters. mdpi.com | Stability in buffer; enzymatic hydrolysis rate in cell homogenates; affinity for transporters (e.g., hPEPT1). mdpi.com |

| Phosphate Esters | Phosphorylation of the C2-hydroxyl group | Phosphate | Dramatically increase aqueous solubility for parenteral delivery. nih.gov | Solubility studies; cleavage kinetics with alkaline phosphatase. |

| Carbonate/Carbamate (B1207046) Prodrugs | Formation of a carbonate or carbamate at the C2-hydroxyl | Ethyl carbonate | Modulate lipophilicity and control release kinetics. | Hydrolysis rates under various pH conditions and in plasma. |

Vii. Advanced Analytical Methodologies for Detection and Quantification of 2 Hydroxyoxolan 3 One

Chromatographic Techniques (GC-MS, HPLC, LC-MS/MS) for Separation and Quantification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 2-Hydroxyoxolan-3-one, even in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. jchr.org For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic separation. GC-MS provides high-resolution separation and definitive identification based on the mass spectrum of the analyte. nih.gov It is a mature and reliable method for metabolomics studies, capable of detecting hundreds of peaks in a single sample. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. mdpi.com For the analysis of this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. openaccessebooks.com Detection is often achieved using a photodiode array (PDA) detector. oregonstate.edu The method's parameters, such as the mobile phase composition and flow rate, can be optimized to achieve simultaneous separation and quantification of various related compounds. oregonstate.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.goveijppr.com This technique is particularly valuable for quantifying low levels of this compound in complex biological matrices. nih.gov The method involves separating the analyte on an HPLC column, followed by ionization (e.g., electrospray ionization - ESI) and detection using a mass spectrometer. nih.govnih.gov Multiple reaction monitoring (MRM) is often used to enhance specificity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection Mode | Application Example |

|---|---|---|---|---|

| GC-MS | DB-5MS (or similar capillary column) | Helium | Electron Ionization (EI), Mass Analyzer (e.g., Quadrupole) | Analysis of volatile compounds in coffee, requiring derivatization for non-volatile analytes. mdpi.com |

| HPLC-PDA | Reversed-phase C18 | Acetonitrile/Water with acid (e.g., formic or phosphoric acid) nih.govsielc.com | Photodiode Array (PDA) | Simultaneous determination of phenolic compounds in grapes. oregonstate.edu |

| LC-MS/MS | Reversed-phase C18 | Water/Acetonitrile/Methanol with 0.1% formic acid | Electrospray Ionization (ESI) in negative or positive mode, Multiple Reaction Monitoring (MRM) nih.gov | Quantification of flavonoids like 2'-hydroxyflavanone (B191500) in mouse blood for pharmacokinetic studies. nih.gov |

Spectrophotometric and Spectrofluorometric Assays for Detection

Spectroscopic methods offer simpler and often more rapid alternatives to chromatography for the detection of furanone compounds, though they may lack the same level of specificity.

Spectrophotometric Assays: These methods are based on the principle that molecules absorb light at specific wavelengths. While this compound itself may not have a strong, distinct chromophore for direct UV-Vis detection in complex mixtures, derivatization reactions can be employed to produce a colored product that can be quantified. For instance, reactions that lead to the formation of a new chromophore with maximal absorbance at a specific wavelength can be utilized. nih.gov However, the applicability of this method is limited to pure compounds, as impurities that absorb in the same UV-Vis range can lead to overlapping spectra and inaccurate results. openaccessebooks.com

Spectrofluorometric Assays: Fluorescence-based methods are generally more sensitive than absorption-based methods. mdpi.com Certain furanone derivatives, such as fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), are well-known fluorogenic reagents that react with primary amines to yield highly fluorescent products. mdpi.com This principle can be adapted for the indirect detection of compounds that can be derivatized to contain a primary amine or that participate in a reaction that consumes a fluorescent reagent. More advanced techniques, such as Förster resonance energy transfer (FRET), can be employed to develop highly sensitive assays with low detection limits for related furanone compounds. mdpi.com

| Assay Type | Principle | Example Application (for related compounds) | Advantages | Limitations |

|---|---|---|---|---|

| Spectrophotometry | Measurement of light absorption by the analyte or a colored derivative. nih.gov | Monitoring the disappearance of a furanone's absorbance at 280 nm upon reaction. nih.gov | Simple, rapid, cost-effective. | Lower sensitivity and specificity; susceptible to interference from other absorbing compounds. openaccessebooks.com |

| Spectrofluorometry | Detection of fluorescence emitted by the analyte or a fluorescent derivative. mdpi.com | Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) using a FRET-based sensor. mdpi.com | High sensitivity and simplicity. mdpi.com | May require derivatization; potential for quenching effects from matrix components. |

Electrochemical Methods for Sensitive Detection

Electrochemical methods provide a highly sensitive approach for the detection of electroactive compounds. While this compound may not be inherently redox-active, it can be detected using modified electrodes or derivatization with an electrochemically active marker. researchgate.net

The development of electrochemical sensors often involves modifying the surface of an electrode (e.g., glassy carbon or carbon paste electrode) with nanomaterials or specific chemical recognition elements to enhance sensitivity and selectivity. nih.govmdpi.com For instance, phenylboronic acid (PBA) and its derivatives are used as recognition components for diol-containing compounds like sugars, which can be detected through potentiometric or voltammetric responses. researchgate.net A similar strategy could be developed for this compound. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the electrochemical behavior of the analyte at the modified electrode surface. mdpi.comsrce.hr The resulting oxidation or reduction peak current can be correlated to the analyte's concentration, often achieving very low detection limits. srce.hr

Sample Preparation and Matrix Effects in Analytical Applications

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before instrumental analysis, particularly for complex matrices like biological fluids or food samples. medipharmsai.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). medipharmsai.com The choice of method depends on the analyte's properties and the nature of the sample matrix.

In LC-MS/MS analysis, matrix effects are a significant challenge. eijppr.com This phenomenon refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. eijppr.comnih.gov Endogenous components like phospholipids, salts, and proteins are common sources of matrix effects in biological samples. nih.govchromatographytoday.com Matrix effects can compromise the accuracy and reproducibility of the analytical method. chromatographytoday.com To mitigate these effects, several strategies can be employed:

Efficient Sample Cleanup: Using advanced SPE sorbents or selective extraction techniques to remove interfering components. medipharmsai.comchromatographytoday.com

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components.

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization. nih.gov

Alternative Ionization Sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI. nih.gov

The assessment of matrix effects is a crucial part of method validation, often evaluated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov

Validation Parameters in Analytical Method Development (e.g., specificity, precision, accuracy, linearity)

Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose. wjarr.comgavinpublishers.com It ensures the reliability, quality, and consistency of analytical results. wjarr.com Key validation parameters, as recommended by guidelines from bodies like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comresearchgate.net In chromatography, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte. gavinpublishers.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should be close to 1. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.comresearchgate.net It is often expressed as percent recovery, determined by assaying a sample of known concentration and comparing the measured value to the theoretical value. gavinpublishers.com For many applications, accuracy is assessed at a minimum of three concentration levels with multiple replicates. pharmaerudition.org

Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. researchgate.netpharmaerudition.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected but not necessarily quantified. pharmaerudition.org The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. wjarr.com The LOD is often determined at a signal-to-noise ratio of 3:1, while the LOQ is determined at a ratio of 10:1. wjarr.compharmaerudition.org

| Validation Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure only the intended analyte. elementlabsolutions.com | No interference at the analyte's retention time or m/z. |

| Linearity | Proportionality of signal to concentration. gavinpublishers.com | Correlation coefficient (r or r²) > 0.99. nih.gov |

| Accuracy | Closeness to the true value. elementlabsolutions.com | Recovery typically within 85-115%; Bias within ±15% (±20% at LOQ). nih.gov |

| Precision | Agreement between repeated measurements. elementlabsolutions.com | RSD or CV ≤ 15% (≤ 20% at LOQ). nih.govbiopharminternational.com |

| LOD | Lowest detectable concentration. pharmaerudition.org | Signal-to-Noise Ratio ≥ 3:1. pharmaerudition.org |

| LOQ | Lowest quantifiable concentration. wjarr.com | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy. wjarr.com |

Viii. Diverse Applications of 2 Hydroxyoxolan 3 One in Chemical Sciences

Role as a Versatile Synthetic Building Block and Intermediate

α-Hydroxy-γ-butyrolactone (HBL) is widely recognized as a valuable chiral building block, or synthon, in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a lactone, allows for a wide range of chemical transformations. The chiral variants, particularly (S)-3-hydroxy-γ-butyrolactone, are sought-after starting materials for the asymmetric synthesis of complex, biologically active molecules. researchgate.net

The utility of HBL is prominent in the pharmaceutical industry, where it serves as a crucial intermediate for several key drugs. For instance, it is a precursor in the synthesis of the cholesterol-lowering medication atorvastatin and the antibiotic linezolid. Furthermore, it is used in the production of L-carnitine, a compound vital for energy metabolism, and (S)-(+)-3-hydroxytetrahydrofuran, which is an intermediate for certain anti-AIDS medications. wikipedia.org The aminolysis of HBL is a key step used to initiate the synthesis of various seco-pseudonucleoside synthons. scbt.com The compound's reactivity makes it a flexible tool for chemists to construct complex molecular architectures.

The following table summarizes some of the significant applications of HBL as a synthetic intermediate.

| Target Compound/Class | Therapeutic Area / Function | Reference |

| Atorvastatin (Lipitor®) | Cholesterol-lowering | |

| Linezolid (Zyvox®) | Antibiotic | |

| L-Carnitine | Energy Metabolism | researchgate.net |

| (S)-(+)-3-Hydroxytetrahydrofuran | Intermediate for anti-AIDS drugs | |

| Seco-pseudonucleosides | Antiviral drug synthons | scbt.com |

| Pregnane derivatives | Potential Glucocorticoid Agonists | sigmaaldrich.com |

| Botryolide B | Natural Product Synthesis | sigmaaldrich.com |

Applications in Polymer Chemistry and Materials Science

The functional lactone α-Hydroxy-γ-butyrolactone (HBL) is an emerging monomer in the field of polymer chemistry, particularly for the synthesis of functional and biodegradable polyesters. chemimpex.com Although five-membered γ-lactones are typically challenging to polymerize due to thermodynamic constraints, HBL can be successfully copolymerized with other monomers through ring-opening polymerization (ROP). acs.org

Research has demonstrated the ring-opening copolymerization (ROCP) of HBL with monomers like l-lactide (LLA) and ε-caprolactone (ε-CL). acs.orgbohrium.comacs.org These reactions yield copolyesters with pendant hydroxyl groups, which can be used for further post-polymerization modification. The incorporation of HBL into polyester chains can alter the material's properties, such as thermal behavior and microstructure. acs.org Studies have explored the use of organocatalysts, like the phosphazene base t-BuP₄, for the metal-free synthesis of these copolymers, aligning with the principles of green chemistry. acs.orgbohrium.com Cationic polymerization of HBL has also been investigated, which typically leads to low molecular weight oligomers and can involve dehydration side reactions. researchgate.netresearchgate.net

The data below outlines key findings from polymerization studies involving HBL.

| Polymerization Type | Co-monomer(s) | Catalyst / Method | Key Findings | Reference |

| Ring-Opening Copolymerization | L-Lactide (LLA) | t-BuP₄ | Synthesis of branched copolyesters with up to 33% HBL content; high molar masses achieved via chain coupling. | bohrium.com |

| Ring-Opening Copolymerization | ε-Caprolactone (ε-CL) | t-BuP₄ | Synthesis of copolyesters with up to 31% HBL incorporation; depolymerization observed at higher temperatures. | acs.orgacs.org |

| Cationic Polymerization | None (Homopolymerization) | Scandium triflate, TfOH | Produces low molecular weight oligomers; dehydration of growing chains is a competing reaction. | researchgate.netresearchgate.net |

| Biocatalysis | Not applicable | Microbial Fermentation | Used in the production of biodegradable polymers. | chemimpex.com |

Potential in Flavor and Fragrance Chemistry

Direct information on the sensory properties of 2-Hydroxyoxolan-3-one is not available in scientific literature. However, analysis of its structural isomer, α-Hydroxy-γ-butyrolactone (HBL), indicates it is not used as a flavor or fragrance agent. thegoodscentscompany.com The parent compound lacking the hydroxyl group, γ-butyrolactone (GBL), is documented as a flavor and fragrance ingredient. thegoodscentscompany.com It possesses a weak, creamy, and milky aroma profile. thegoodscentscompany.comwikipedia.org

The sensory characteristics of lactones are highly dependent on their structure, including ring size and substituents. For context, other related lactones are well-known for their distinct aromas and are widely used in the flavor and fragrance industry. For example, γ-valerolactone has a complex profile described as having caramel, hay-like, and fruity notes. perfumerflavorist.com The lack of application for HBL in this sector, despite the utility of similar lactones, suggests its sensory properties may be undesirable or not potent enough for commercial use. The complexity of relating chemical structure to sensory perception means that even small molecular changes can lead to significant differences in odor and taste. mdpi.com

The table below compares the reported sensory profiles of GBL and a related substituted lactone.

| Compound Name | CAS Number | Reported Flavor/Fragrance Profile | Use in Flavor/Fragrance |

| γ-Butyrolactone (GBL) | 96-48-0 | Creamy, milky, weak characteristic odor. thegoodscentscompany.comwikipedia.orgnih.gov | Yes |

| γ-Valerolactone | 108-29-2 | Complex profile: caramel, hay-like, fruity. perfumerflavorist.com | Yes |

| α-Hydroxy-γ-butyrolactone (HBL) | 19444-84-9 | Not specified. | No (Stated as "not for flavor use" and "not for fragrance use"). thegoodscentscompany.com |

Role in Ligand Design and Coordination Chemistry

There is no specific literature documenting the use of this compound or its isomer, α-Hydroxy-γ-butyrolactone, as a ligand in coordination chemistry. However, the molecular structure of these compounds contains functional groups that have the potential to coordinate with metal ions. The presence of a hydroxyl group (an alcohol) and a carbonyl group (a ketone or ester) allows the molecule to potentially act as a chelating ligand.

In principle, this compound could act as a bidentate ligand, using the oxygen atoms from the hydroxyl and the adjacent ketone group to bind to a single metal center. This type of coordination would form a stable, five-membered chelate ring, a favored structure in coordination chemistry. Similarly, α-Hydroxy-γ-butyrolactone could also function as a bidentate ligand through its hydroxyl and carbonyl ester oxygen atoms, which would also result in the formation of a five-membered chelate ring. The stability of the resulting metal complex would depend on various factors, including the nature of the metal ion, the pH of the solution, and the solvent system used. While this potential exists, it remains a theoretical application without experimental validation in published research.

The potential coordination characteristics are outlined in the table below.

| Potential Ligand | Functional Groups | Potential Donor Atoms | Potential Chelate Ring Size |

| This compound | Hydroxyl, Ketone | O (hydroxyl), O (ketone) | 5-membered |

| 3-Hydroxyoxolan-2-one (HBL) | Hydroxyl, Ester | O (hydroxyl), O (carbonyl) | 5-membered |

Ix. Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The very first challenge in the study of 2-Hydroxyoxolan-3-one is its synthesis. There are no established methods for its preparation in the current scientific literature. Future research would need to focus on designing and optimizing novel synthetic pathways. Key considerations would include the use of readily available starting materials, achieving high yields, and ensuring stereoselectivity, as the hydroxyl group at the C2 position creates a chiral center.

A significant focus within this exploration must be on the principles of sustainable and green chemistry. This would involve minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. The development of catalytic methods, perhaps employing biocatalysts or earth-abundant metal catalysts, would be a primary goal to enhance the sustainability of any potential synthesis.

Table 1: Potential Synthetic Strategies and Sustainability Considerations

| Synthetic Approach | Potential Starting Materials | Key Challenges | Sustainability Aspects |

| Oxidation of a Precursor | 3-Oxo-oxolane-2-carbaldehyde | Regioselectivity, over-oxidation | Use of green oxidants (e.g., H₂O₂) |

| Hydroxylation of 3-Oxo-oxolane | 3-Oxo-oxolane | Enantioselectivity, catalyst stability | Biocatalytic hydroxylation |

| Cyclization of a Linear Precursor | A suitably functionalized 4-carbon chain | Ring-closure efficiency, stereocontrol | One-pot synthesis to reduce steps |

Deeper Mechanistic Understanding of Biological Interactions

Once a reliable synthetic route is established, the next frontier is to investigate the biological activity of this compound. The presence of a ketone, a hydroxyl group, and a lactone-like ether linkage suggests that the molecule could interact with various biological targets. Initial in vitro screening against a panel of enzymes and receptors would be essential to identify any potential pharmacological effects.

Should any bioactivity be discovered, a deeper mechanistic understanding would be required. This would involve identifying the specific molecular targets and pathways through which this compound exerts its effects. Techniques such as molecular docking, proteomics, and genomics would be employed to elucidate these mechanisms at a molecular level. A significant challenge will be to differentiate between the activity of the parent compound and any potential metabolites.

Development of Advanced Materials with Tunable Properties

The functional groups present in this compound also make it a candidate for incorporation into advanced materials. The hydroxyl group offers a site for polymerization or grafting onto surfaces, while the polar nature of the molecule could impart specific properties to polymers or other materials.

Future research could explore the use of this compound as a monomer or a cross-linking agent in the development of biodegradable polymers, hydrogels, or functional coatings. A key challenge would be to control the polymerization process to achieve materials with desired and tunable properties, such as mechanical strength, thermal stability, and biocompatibility. The ability to modify the core structure of this compound would be crucial for fine-tuning these properties.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Given the lack of existing data, the discovery and development of this compound and its derivatives could be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). AI models can be trained on large datasets of known chemical reactions to predict viable synthetic routes.

Furthermore, ML algorithms can be used to predict the potential biological activities and material properties of this compound and its virtual derivatives. This in silico screening can help prioritize which compounds to synthesize and test, saving significant time and resources. The primary challenge in this area is the need for high-quality initial data to train the AI/ML models effectively, which for a novel compound like this compound, would need to be generated experimentally.

Interdisciplinary Research Avenues at the Interface of Chemistry and Biology

The comprehensive study of this compound will necessitate a highly interdisciplinary approach. Collaboration between synthetic chemists, computational chemists, biologists, pharmacologists, and materials scientists will be essential to unlock its full potential.

The interface of chemistry and biology will be particularly crucial. For instance, understanding how the stereochemistry of this compound influences its biological activity will require a synergistic effort between chemists synthesizing specific stereoisomers and biologists testing their effects. Similarly, the development of biocompatible materials based on this compound will require expertise from both material science and biology to ensure their safety and efficacy in biological systems. The primary challenge will be to foster effective communication and collaboration across these diverse scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.